molecular formula C12H11F3O3 B1325328 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid CAS No. 88699-88-1

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

Cat. No.: B1325328
CAS No.: 88699-88-1
M. Wt: 260.21 g/mol
InChI Key: CLKRGSQBFRBDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is a high-purity chemical reagent designed for use in advanced scientific research and development. This compound serves as a valuable building block in organic synthesis and medicinal chemistry, particularly in the construction of more complex molecules. Its structure, featuring a valeric acid chain terminated by a keto group and an aromatic ring substituted with a trifluoromethyl group, makes it a versatile intermediate. Research Applications and Value: The presence of the trifluoromethyl group is of significant interest in drug discovery and materials science, as this moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Researchers can utilize the carboxylic acid and ketone functional groups for further chemical transformations, such as amide bond formation or reduction, to create a diverse library of derivatives for screening and optimization. While specific biological data for this exact compound is limited in the available literature, related valeric acid derivatives are known to be studied in various biochemical contexts [ ]. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKRGSQBFRBDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645408
Record name 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88699-88-1
Record name δ-Oxo-4-(trifluoromethyl)benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88699-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. One common method involves the use of a Grignard reagent, followed by oxidation and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is primarily studied for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Research indicates that this compound significantly reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, thereby alleviating symptoms associated with inflammation and pain management.

Potential Antitumor Effects
In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may exhibit antitumor activity. In vitro experiments have shown that it can inhibit the viability of certain cancer cell lines, indicating a potential role in cancer therapeutics .

Analgesic Activity
The compound has also been evaluated for its analgesic properties, showing effectiveness in reducing pain in animal models. This aspect is particularly relevant for developing new pain management therapies.

Biological Studies

Mechanistic Insights
Research into the mechanisms of action of this compound reveals its interaction with biological targets. The binding affinity of this compound to COX-2 has been a focal point, providing insights into how it modulates inflammatory pathways.

Cellular Effects
Studies have demonstrated that this compound affects various cellular processes, including apoptosis and cell proliferation. The ability to modulate these processes makes it a candidate for further research in both cancer biology and regenerative medicine .

Industrial Applications

Pharmaceutical Development
The unique properties of this compound make it a valuable lead compound in pharmaceutical development. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects in drug formulations aimed at treating inflammatory diseases and cancers .

Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for various assays and testing methods. Its stability and well-characterized nature facilitate accurate measurements in research settings.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Type Assessed Effect Reference
Anti-inflammatoryInhibition of COX-2
Cytokine ProductionReduced IL-6 and TNF-alpha
Analgesic ActivityPain relief in animal models
Antitumor ActivityInhibition of cancer cell viability

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and fluoro (-F) substituents enhance lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs like 5-Oxo-5-phenylvaleric acid .
  • Sulfur-Containing Analogs : The thiomethyl (-SCH₃) and thienyl groups introduce sulfur atoms, which may alter metabolic pathways or redox activity .

HDAC Inhibition and Anticancer Effects

Valeric acid and its derivatives exhibit HDAC inhibitory activity, a mechanism linked to epigenetic regulation and anticancer effects :

  • Valeric Acid : Reduces breast cancer cell proliferation (IC₅₀ ~5 mM) and suppresses colony formation by 61.64% at 10 mM .
  • Trifluoromethyl Analogs : The -CF₃ group may enhance binding affinity to HDAC enzymes due to increased hydrophobicity, though direct evidence is lacking in the provided data.

Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production

Valeric acid derivatives influence gut microbiota composition and SCFA levels, which are critical for colonic health :

  • Valeric Acid : Increases SCFA levels (e.g., butyric acid) in constipated rats, improving motility via mucosal receptor stimulation .

Neurological Effects

  • Valeric Acid : Improves cognitive function in Alzheimer’s-induced rats (50 mg/kg), comparable to rivastigmine .

Biological Activity

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, with the Chemical Abstracts Service number 88699-88-1, is a synthetic compound notable for its trifluoromethyl group, which enhances its chemical reactivity and biological properties. This compound is being explored for its potential applications in various fields, particularly in pharmacology and neurology.

  • Molecular Formula : C₁₂H₁₁F₃O₃
  • Molecular Weight : 260.21 g/mol
  • Appearance : White solid

The presence of the oxo group (C=O) contributes to its acidity and potential interactions in biological systems, making it a candidate for further biological studies.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit significant biological activity, particularly as an inhibitor of enzymes involved in neurodegenerative diseases. Notably, it has been evaluated for its effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
This compoundC₁₂H₁₁F₃O₃Trifluoromethyl groupAChE/BChE inhibitor
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acidC₁₁H₉F₃O₃Multiple trifluoromethyl groupsNot extensively studied
3-(4-Chlorophenyl)-5-oxo-5-(4-trifluoromethyl)pentanoic acidC₁₈H₁₄ClF₃O₃Incorporates chlorine atomPotentially different reactivity
5-Oxo-5-(4-fluorophenyl)valeric acidC₁₂H₁₁F₃O₃Lacks trifluoromethyl groupReduced biological activity

The interaction studies involving this compound focus on its binding affinity with various biological targets. The compound's structure suggests potential interactions with receptors involved in inflammatory pathways. These interactions are crucial for understanding how modifications to the compound's structure can enhance or inhibit its biological activity.

Case Studies and Research Findings

  • Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective effects by inhibiting AChE and BChE activities. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in models of Alzheimer’s disease.
  • Synthesis of Derivatives : A series of novel derivatives have been synthesized from this compound, demonstrating enhanced biological activity against cholinesterases. The modifications aimed to improve lipophilicity and receptor binding affinity, which are critical for drug design.
  • In Vitro Studies : In vitro assays have shown that certain derivatives exhibit significant inhibitory effects on cell viability in cancer cell lines, suggesting potential antitumor properties. For example, valerate derivatives demonstrated a concentration-dependent decrease in viability across various breast cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid with high purity?

  • Methodology :

  • Friedel-Crafts Acylation : React 4-trifluoromethylbenzene with glutaric anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone moiety. Optimize stoichiometry to minimize side products .
  • Purification : Use column chromatography with a gradient eluent (hexane:ethyl acetate) to isolate the compound. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
  • Critical Parameters : Control reaction temperature (0–5°C) to prevent decomposition of the trifluoromethyl group.

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and trifluoromethyl (C-F) peaks (~1150 cm⁻¹). Matrix isolation IR can resolve dimeric forms .
  • NMR : Use ¹H/¹³C NMR to assign proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, ketone carbon at ~200 ppm). 19F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 289.05) .

Advanced Research Questions

Q. How does the trifluoromethylphenyl substituent influence the compound’s bioavailability compared to non-fluorinated analogs?

  • Methodology :

  • In Silico Studies : Perform molecular docking to compare binding affinities with target proteins (e.g., histone deacetylases). Use software like AutoDock Vina .
  • In Vitro Permeability : Assess Caco-2 cell monolayer transport. The trifluoromethyl group may enhance lipophilicity (logP ~2.5) but reduce aqueous solubility, requiring formulation adjustments .
    • Data Contradictions : Some studies report improved membrane penetration due to fluorine’s electronegativity, while others note metabolic instability. Resolve via comparative pharmacokinetic assays .

Q. What experimental models are suitable for evaluating the neuroprotective effects of this compound?

  • Methodology :

  • In Vivo Models : Use aluminum chloride-induced Alzheimer’s rats. Measure amyloid-β1–42 levels via ELISA and cognitive performance via Morris Water Maze (MWM). Dose-response studies (10–50 mg/kg, oral) can identify efficacy thresholds .
  • Mechanistic Studies : Treat primary neurons with Aβ oligomers and quantify cell viability (MTT assay). Assess HDAC inhibition via Western blot (acetylated histone H3) .

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound?

  • Methodology :

  • Standardized LC-MS/MS Protocols : Use a Shimadzu LC system with a Phenomenex Kinetex C18 column. Derivatize with 3-nitrophenylhydrazine to enhance sensitivity for valeric acid derivatives .
  • Cross-Validation : Compare plasma half-life (t₁/₂) and AUC values across species (e.g., rodents vs. primates). Address interspecies metabolic differences via liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.